molecular formula C18H21FN2O2S B10880919 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

Cat. No.: B10880919
M. Wt: 348.4 g/mol
InChI Key: WIBFZYNZTIYVQU-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(3-methylbenzyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter levels and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric and neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The exact mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, contributing to its anxiolytic, antidepressant, and antipsychotic properties.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares a similar structure but lacks the sulfonyl and methylbenzyl groups.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a fluorophenyl group.

    1-(4-Bromophenyl)piperazine: Contains a bromophenyl group instead of a fluorophenyl group.

Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O2S/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)24(22,23)18-7-5-17(19)6-8-18/h2-8,13H,9-12,14H2,1H3

InChI Key

WIBFZYNZTIYVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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